- Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer, World Intellectual Property Organization, , ,
Cas no 935670-07-8 (N,N-Dimethylazetidin-3-amine hydrochloride)
N,N-Dimethylazetidin-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N,N-Dimethylazetidin-3-amine hydrochloride
- 1-Azetidin-3-yl-dimethylamine hydrochloride
- ?N,N-dimethylazetidin-3-amine hydrochloride
- 3-(N,N-dimethylamino)-1-azetidine hydrochloride
- 3-Azetidinamine,N,N-dimethyl-,dihydrochloride
- azetidin-3-yldimethylamine hydrochloride
- HT089
- 3-(Dimethylamino)azetidine hydrochloride
- SB10269
- 3-(Dimethylamino)azetidine HCl
- AKOS015949457
- MFCD12405078
- DTXSID50630497
- J-523267
- N,N-DIMETHYLAZETIDIN-3-AMINE HCL
- AS-53274
- P16271
- EN300-7415117
- N,N-dimethylazetidin-3-amine;hydrochloride
- BMUIAEREBKVJQG-UHFFFAOYSA-N
- SCHEMBL72599
- N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1)
- N,N-dimethylazetidin-3-aminehydrochloride
- SY260594
- CS-0048832
- 935670-07-8
-
- MDL: MFCD12405078
- Inchi: 1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
- InChI Key: BMUIAEREBKVJQG-UHFFFAOYSA-N
- SMILES: Cl.N1CC(N(C)C)C1
Computed Properties
- Exact Mass: 136.07700
- Monoisotopic Mass: 136.0767261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 57.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- PSA: 15.27000
- LogP: 0.65060
N,N-Dimethylazetidin-3-amine hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N,N-Dimethylazetidin-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200498-1g |
N,N-Dimethylazetidin-3-amine hydrochloride |
935670-07-8 | 95% | 1g |
$384 | 2021-06-09 | |
| TRC | D460053-50mg |
N,N-Dimethylazetidin-3-amine Hydrochloride |
935670-07-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D460053-100mg |
N,N-Dimethylazetidin-3-amine Hydrochloride |
935670-07-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D460053-500mg |
N,N-Dimethylazetidin-3-amine Hydrochloride |
935670-07-8 | 500mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO287-200mg |
N,N-Dimethylazetidin-3-amine hydrochloride |
935670-07-8 | 98+% | 200mg |
279.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO287-1g |
N,N-Dimethylazetidin-3-amine hydrochloride |
935670-07-8 | 98+% | 1g |
862.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO287-50mg |
N,N-Dimethylazetidin-3-amine hydrochloride |
935670-07-8 | 98+% | 50mg |
86.0CNY | 2021-08-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY260594-5g |
N,N-Dimethylazetidin-3-amine Hydrochloride |
935670-07-8 | ≥95% | 5g |
¥3520.00 | 2025-04-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11175-25g |
N,n-dimethylazetidin-3-amine;hydrochloride |
935670-07-8 | 95% | 25g |
$1700 | 2023-09-07 | |
| Chemenu | CM200498-1g |
N,N-Dimethylazetidin-3-amine hydrochloride |
935670-07-8 | 95% | 1g |
$132 | 2024-07-19 |
N,N-Dimethylazetidin-3-amine hydrochloride Production Method
Production Method 1
Production Method 2
- Preparation of 2,4-disubstituted phenylene-1,5-diamine derivatives as EGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
N,N-Dimethylazetidin-3-amine hydrochloride Raw materials
N,N-Dimethylazetidin-3-amine hydrochloride Preparation Products
N,N-Dimethylazetidin-3-amine hydrochloride Suppliers
N,N-Dimethylazetidin-3-amine hydrochloride Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N,N-Dimethylazetidin-3-amine hydrochloride
Recent Advances in the Application of N,N-Dimethylazetidin-3-amine hydrochloride (CAS: 935670-07-8) in Chemical Biology and Pharmaceutical Research
N,N-Dimethylazetidin-3-amine hydrochloride (CAS: 935670-07-8) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of neuroscience, oncology, and infectious diseases. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
One of the most notable applications of N,N-Dimethylazetidin-3-amine hydrochloride is its role as a building block in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). Recent research published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors for the p53-MDM2 interaction, a critical pathway in cancer therapeutics. The study reported that derivatives of this compound exhibited high binding affinity and selectivity, making them promising candidates for further preclinical evaluation.
In addition to its role in oncology, N,N-Dimethylazetidin-3-amine hydrochloride has been investigated for its potential in central nervous system (CNS) drug discovery. A 2023 study in ACS Chemical Neuroscience explored its incorporation into novel ligands for the sigma-1 receptor, which is implicated in neuroprotection and cognitive enhancement. The researchers found that the compound's structural features allowed for optimal receptor binding, leading to improved pharmacokinetic properties in animal models.
Another emerging area of research involves the use of N,N-Dimethylazetidin-3-amine hydrochloride in the synthesis of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described its application in the development of new quinolone derivatives with enhanced activity against drug-resistant bacterial strains. The study highlighted the compound's versatility in medicinal chemistry, as it facilitated the introduction of key pharmacophoric elements necessary for antibacterial efficacy.
From a synthetic chemistry perspective, advancements in the scalable production of N,N-Dimethylazetidin-3-amine hydrochloride have also been reported. A 2024 paper in Organic Process Research & Development detailed an optimized, cost-effective synthetic route that improves yield and purity while reducing environmental impact. This development is particularly significant for industrial-scale applications, as it addresses previous challenges associated with the compound's commercial availability.
In conclusion, N,N-Dimethylazetidin-3-amine hydrochloride (CAS: 935670-07-8) continues to demonstrate its value as a versatile scaffold in pharmaceutical research. Its applications span multiple therapeutic areas, with recent studies underscoring its potential in cancer treatment, CNS disorders, and antimicrobial therapy. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is likely to remain at the forefront of medicinal chemistry innovation. Future research directions may include further exploration of its structure-activity relationships and the development of novel derivatives with improved therapeutic profiles.
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